molecular formula C7H9NO2S B1316469 Ethyl 2-methylthiazole-5-carboxylate CAS No. 79836-78-5

Ethyl 2-methylthiazole-5-carboxylate

Cat. No. B1316469
CAS RN: 79836-78-5
M. Wt: 171.22 g/mol
InChI Key: ORCQTMZHDQSNOJ-UHFFFAOYSA-N
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Description

Ethyl 2-methylthiazole-5-carboxylate is a chemical compound with the empirical formula C7H9NO2S . It has a molecular weight of 171.22 and is usually available in solid form . The compound is used by researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of Ethyl 2-methylthiazole-5-carboxylate involves a reaction with water and sodium hydroxide in 1,4-dioxane at 20℃ for 1 hour . This is followed by a reaction with hydrogen chloride in 1,4-dioxane . The yield of this reaction is approximately 70% .


Molecular Structure Analysis

The SMILES string of Ethyl 2-methylthiazole-5-carboxylate is O=C(OCC)C1=CN=C©S1 . The InChI key is ORCQTMZHDQSNOJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-methylthiazole-5-carboxylate is a solid . It has a high GI absorption, is BBB permeant, and is a CYP1A2 inhibitor . Its water solubility is 0.978 mg/ml; 0.00571 mol/l . The compound has a Log Po/w (iLOGP) of 2.21 .

Scientific Research Applications

Antimicrobial Activities

  • Synthetic Modifications & Antimicrobial Study: Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of thiazole, has been modified and synthesized for antimicrobial activities against various strains of bacteria and fungi. This includes E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, and A. clavatus. These derivatives demonstrate the potential of ethyl 2-methylthiazole-5-carboxylate in antimicrobial applications (Desai, Bhatt, & Joshi, 2019).

Synthetic Methods and Derivatives

  • Thiazolecarboxylic Acid Derivatives Synthesis: The acylation and methylation of ethyl esters and anilide derivatives of 2-amino-4-methylthiazole-5-carboxylic acid have led to the creation of various derivatives. These derivatives indicate the versatility and applicability of ethyl 2-methylthiazole-5-carboxylate in synthesizing a range of chemical compounds (Dovlatyan et al., 2004).
  • One-Pot Synthesis of Derivatives: A practical one-pot procedure has been developed for synthesizing different 2-substituted-4-methylthiazole-5-carboxylates. This efficient method indicates the compound’s potential in simplifying synthetic chemical processes (Meng et al., 2014).

Fluorescent Probes and Bioimaging

  • Fluorescent Probe for Biothiols Detection: Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been synthesized as a fluorescent probe for the detection of biothiols in physiological media. Its high sensitivity and selectivity make it a promising tool for analytical chemistry and diagnostics (Wang et al., 2017).

Antitubercular Agents

  • Synthesis and Evaluation as Antitubercular Agents: Compounds synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate have been evaluated for antitubercular and antimicrobial activities. A specific derivative showed promising results as a broad-spectrum antibacterial and antifungal agent, suggesting its potential as a lead compound for further optimization in treating tuberculosis (Abo-Ashour et al., 2018).

Photophysical Properties

  • Photochemical Reactions & Photophysical Properties: Ethyl 2-iodothiazole-5-carboxylate has been used in photochemical reactions to study its photophysical properties. These properties include fluorescence and singlet-oxygen sensitization, indicating its applicability in photophysical and photochemical research (Amati et al., 2010).

Safety And Hazards

Ethyl 2-methylthiazole-5-carboxylate has a safety signal word of "Warning" . Its hazard statements include H302-H315-H319-H335, indicating that it can cause skin irritation .

properties

IUPAC Name

ethyl 2-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-8-5(2)11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCQTMZHDQSNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510392
Record name Ethyl 2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylthiazole-5-carboxylate

CAS RN

79836-78-5
Record name Ethyl 2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methyl-1,3-thiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, a solution of KOtBu (11.5 g) in THF (203 mL) was cooled to 0° C., and thereto were added dropwise ethyl chloroacetate (12.5 g) and ethyl formate (7.60 g) in THF (40 mL). After the addition, the mixture was stirred at 0° C. for 3 hours, and further stirred at room temperature for 16 hours. Water and a 6N aqueous hydrochloric acid solution were added to the mixture, and the mixture was extracted with Et2O, and dried over MgSO4. The solvent was evaporated under reduced pressure to give ethyl 2-chloroformyl-propionate. Under nitrogen atmosphere, to a solution of ethyl 2-chloroformylpropionate in acetone (250 mL) was added thioacetamide (7.74 g), and the mixture was stirred at 56° C. for 6 hours, and stirred at room temperature for 16 hours. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column (hexane/ethyl acetate=12.5/1→10/1) to give ethyl 2-methyl-1,3-thiazole-5-carboxylate (5.74 g, 32%).
Quantity
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7.74 g
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Fong, WK Janowski, RH Prager… - Australian journal of …, 2004 - CSIRO Publishing
… [27] the presence of 0.5% trifluoroacetic acid (TFA) led to the isolation of ethyl 2-methylthiazole-5-carboxylate 3 in 58% yield after chromatography. Since the 1H NMR spectrum of 3 and …
Number of citations: 7 www.publish.csiro.au
JJ Gruskos, G Zhang, D Buccella - Journal of the American …, 2016 - ACS Publications
… The syntheses of BCN-Cl and of tert-butyl 2-(bromomethyl)thiazole-5-carboxylate (1) from ethyl 2-methylthiazole-5-carboxylate (40) are detailed in the Supporting Information. All other …
Number of citations: 58 pubs.acs.org

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